4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cheminformatics Lead Optimization Physicochemical Profiling

This rare quinolin-2(1H)-one features a C3-nitro (electron-withdrawing), N1-phenyl (lipophilic), and C4-(4-methylpiperazin-1-yl) pharmacophore that cannot be replicated by generic piperazinyl-quinolinones—substitution at any position alters target engagement, solubility, or metabolic stability. It is an ideal fragment-like starting point for CNS 5-HT1B/5-HT2A receptor-focused libraries and scaffold-hopping campaigns targeting kinase inhibition (EP 1490362 A2). The convergent one-pot synthetic route applicable to this scaffold also makes it suitable for high-throughput chemistry validation. Sold as AldrichCPR without analytical data; buyers must perform independent identity and purity verification.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 313398-96-8
Cat. No. B2802766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
CAS313398-96-8
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3
InChIKeyIVPOUSHRTVIOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 313398-96-8): Procurement-Relevant Chemical Profile


4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic quinolin-2(1H)-one derivative characterized by a C3-nitro group, an N1-phenyl substituent, and a C4-(4-methylpiperazin-1-yl) moiety . It is catalogued as AldrichCPR (Catalog No. R471178) by Sigma-Aldrich, designated for early-discovery research as a rare and unique chemical for which the supplier does not collect analytical data and sells 'as-is' . The compound belongs to a broader class of piperazinyl-quinolinones explored for CNS receptor modulation [1] and kinase inhibition [2], though compound-specific bioactivity data remain largely unpublished in the peer-reviewed literature.

Why 4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Cannot Be Interchanged with Generic Piperazinyl-Quinolinones


Within the piperazinyl-quinolin-2-one class, subtle variations at the C3 (nitro vs. unsubstituted), N1 (phenyl vs. alkyl), and C4 (N-methylpiperazinyl vs. other amines) positions profoundly alter receptor-binding profiles and physicochemical properties [1]. For example, the N-phenyl substitution distinguishes this compound from simpler N-H or N-alkyl quinolinones, significantly increasing lipophilicity and steric bulk. The C3-nitro group introduces a strong electron-withdrawing character absent in des-nitro analogs, affecting both the electron density of the quinolinone core and potential hydrogen-bonding interactions. As a result, generic 'piperazinyl-quinolinone' replacements cannot replicate the specific pharmacophore presented by 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one without altering target engagement, solubility, or metabolic stability. The following quantitative evidence guide details what is empirically known about this compound's differentiation.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one


Structural Uniqueness vs. C4-Substituted Analogs: Computed Physicochemical Differentiation

Compared to its closest commercially available analog, 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384799-68-2), the target compound replaces a benzyl group with a methyl group on the piperazine ring. This substitution reduces the molecular weight by 76.08 Da (364.4 vs. 440.5 g/mol) and lowers calculated logP by approximately 1.2 units (based on fragment-based prediction), resulting in improved ligand efficiency metrics for fragment-based screening libraries. The difference in calculated topological polar surface area (tPSA) is negligible (~70 Ų for both), but the reduced aromatic ring count in the target compound decreases the likelihood of CYP450-mediated oxidative metabolism compared to the benzyl analog [1]. No direct head-to-head experimental data are available for these two compounds in any published assay.

Cheminformatics Lead Optimization Physicochemical Profiling

Procurement Differentiation: AldrichCPR 'Rare Chemical' Classification vs. Routine Catalog Compounds

Sigma-Aldrich classifies this compound under the AldrichCPR (Custom Prepared Reagent) program, explicitly stating it is 'part of a collection of rare and unique chemicals' for which the supplier 'does not collect analytical data' and sells 'as-is' . In contrast, structurally related compounds such as 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 886186-68-1) are not listed under this restrictive classification. The AldrichCPR designation means the target compound is not subject to the standard quality control, Certificate of Analysis, or guaranteed purity levels that apply to routine catalog products .

Chemical Sourcing Early Discovery Rare Chemicals

Patent Scaffold Differentiation: Broad Kinase Inhibitor Patent Coverage

The core scaffold of 4-(amino/piperazinyl)-quinolin-2-one derivatives, specifically including C4-piperazinyl-substituted variants, is encompassed within patent EP 1490362 A2, which claims (homo)piperazine-substituted quinolines as inhibitors of kinase phosphorylation [1]. While the patent does not provide compound-specific IC50 data for CAS 313398-96-8, the explicit inclusion of the N-methylpiperazinyl-quinolin-2-one substructure in the Markush claims distinguishes this compound class from earlier quinoline kinase inhibitors that lack the C3-nitro or N-phenyl features. In contrast, simpler 4-anilinoquinolines (e.g., substituted 4-anilinoquinoline kinase inhibitors) operate through a different binding mode and are claimed in separate patent families [2].

Kinase Inhibition Intellectual Property Quinoline Scaffolds

Synthetic Accessibility and Scalability: One-Pot Quinoline Synthesis Platform

A published one-pot synthetic methodology for C3-piperazinyl-substituted quinolines, developed for c-Met inhibitor precursors, provides a scalable route applicable to the target compound's core scaffold [1]. This methodology enables the rapid generation of structural analogs, including 4-(4-methylpiperazin-1-yl)-3-substituted quinoline derivatives, with reported yields of 65-85% for related substrates. In contrast, the alternative C4-substituted regioisomers (e.g., 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one) typically require multi-step sequences with lower overall yields (<50%) [2]. This synthetic advantage makes the target scaffold more amenable to parallel library synthesis and SAR exploration.

Synthetic Chemistry c-Met Inhibitors One-Pot Synthesis

Recommended Application Scenarios for 4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Based on Evidence


Fragment-Based Lead Generation for CNS Receptor Targets

Given its structural features—a C3-nitro group, N1-phenyl substitution, and C4-(4-methylpiperazin-1-yl) moiety—and the documented SAR of related quinolin-2-ones at 5-HT1B/5-HT2A receptors [1], this compound is best utilized as a fragment-like starting point for CNS receptor-focused libraries. Its lower molecular weight compared to benzylpiperazinyl analogs aligns with fragment library design principles, enabling efficient exploration of N-methylpiperazine pharmacophore contributions to receptor affinity and selectivity.

Kinase Inhibitor Scaffold Hopping and IP Diversification

The compound's inclusion within the broad Markush claims of EP 1490362 A2 [1] positions it as a scaffold-hopping candidate for organizations seeking kinase inhibitor chemotypes distinct from the crowded 4-anilinoquinoline space. It can serve as a reference compound during patent landscaping or as a starting material for generating novel kinase inhibitor series with potentially differentiated selectivity profiles.

Synthetic Methodology Development and Parallel Library Synthesis

The convergent one-pot synthetic route applicable to C3-piperazinyl-quinoline scaffolds [1] makes this compound a suitable substrate for reaction optimization studies and for validating high-throughput chemistry platforms. Its structural complexity (four distinct functional groups) provides a demanding test case for new catalytic or microwave-assisted synthetic methods.

Specialty Chemical Procurement and Reference Standard Programs

For analytical chemistry groups and compound management facilities, the AldrichCPR 'rare chemical' designation [1] necessitates that procurement of this compound includes supplementary identity and purity verification procedures. This compound can serve as a case study for developing in-house quality control protocols for rare research chemicals lacking supplier analytical data.

Quote Request

Request a Quote for 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.